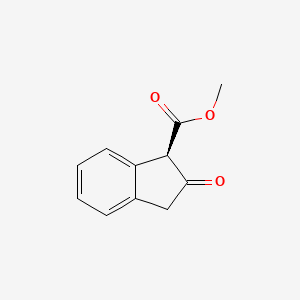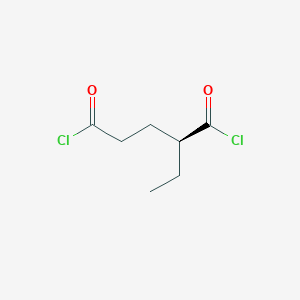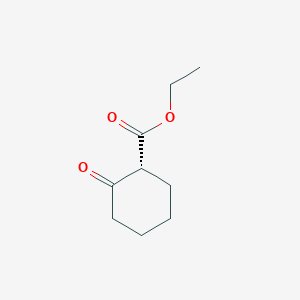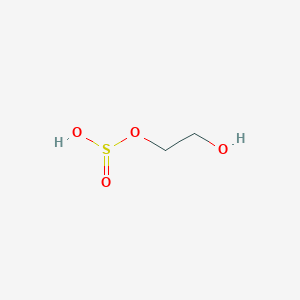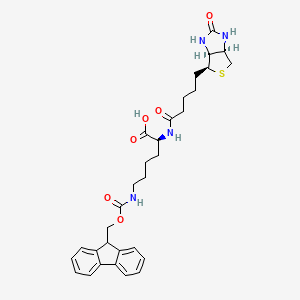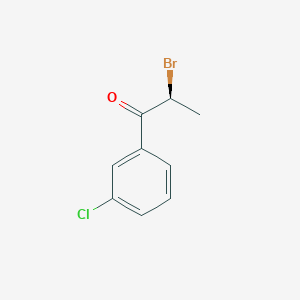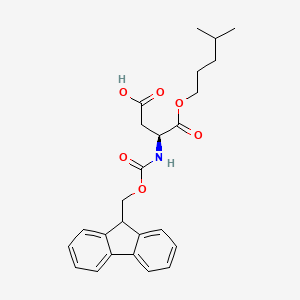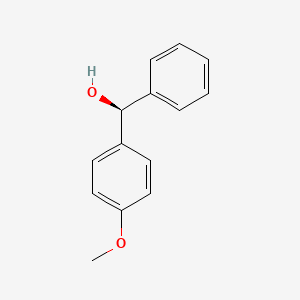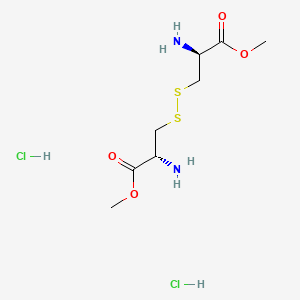
Dimethyl L-Cystine 2HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl L-Cystine 2HCl, also known as Dimethyl L-cystinate dihydrochloride, is a derivative of the amino acid cystine. This compound is characterized by the presence of two cysteine molecules connected by a disulfide bond, with each cysteine molecule esterified with methanol. The compound is often used in biochemical and pharmaceutical research due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Dimethyl L-Cystine 2HCl can be synthesized through the esterification of L-cystine with methanol. The process involves the following steps:
- Dissolve L-cystine in anhydrous methanol.
- Slowly add thionyl chloride to the solution to catalyze the esterification reaction.
- Reflux the mixture at 60°C for approximately 5 hours.
- After the reaction is complete, evaporate the solvent under reduced pressure.
- Crystallize the product from a methanol-petroleum ether mixture to obtain this compound as a white solid .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated crystallization systems to ensure consistent product quality.
化学反応の分析
Types of Reactions: Dimethyl L-Cystine 2HCl undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield two molecules of Dimethyl L-cysteine.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol or other reducing agents in aqueous or methanolic solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Dimethyl L-cysteine.
Substitution: Corresponding substituted esters or amides.
科学的研究の応用
Dimethyl L-Cystine 2HCl has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in redox biology and as a model compound for disulfide bond formation.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in cystinuria treatment.
Industry: Utilized in the production of biodegradable polymers and as a cross-linking agent in hydrogels.
作用機序
The mechanism of action of Dimethyl L-Cystine 2HCl involves its ability to undergo redox reactions. The disulfide bond can be reduced to free thiol groups, which can then participate in various biochemical processes. This redox activity is crucial for its role in cellular antioxidant systems and in the synthesis of glutathione, a major cellular antioxidant .
類似化合物との比較
L-Cystine: The parent compound, which lacks the ester groups.
L-Cysteine: The reduced form of cystine, containing free thiol groups.
Dimethyl L-Cysteine: The reduced form of Dimethyl L-Cystine 2HCl.
Comparison: this compound is unique due to its esterified structure, which imparts different solubility and reactivity properties compared to L-cystine and L-cysteine. The ester groups make it more soluble in organic solvents and allow for specific chemical modifications that are not possible with the parent compounds .
特性
IUPAC Name |
methyl (2S)-2-amino-3-[[(2R)-2-amino-3-methoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2.2ClH/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2;;/h5-6H,3-4,9-10H2,1-2H3;2*1H/t5-,6+;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWGUPFPCRKKMQ-RUTFAPCESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSSCC(C(=O)OC)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CSSC[C@@H](C(=O)OC)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
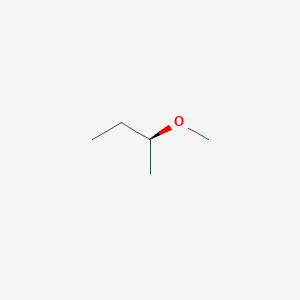
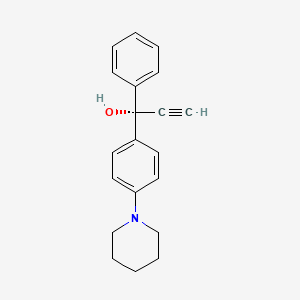
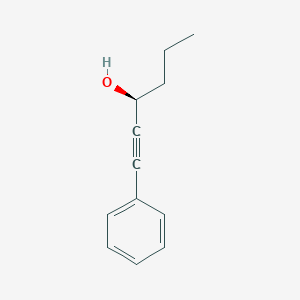
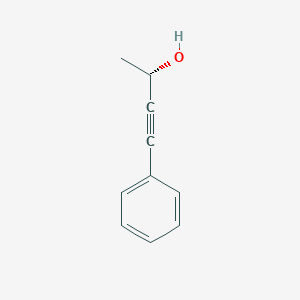
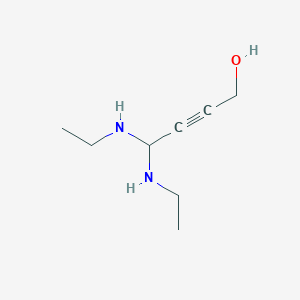
![(2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate](/img/structure/B8254073.png)
